molecular formula C7H15FN2O4S B6611076 tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate CAS No. 2866353-18-4

tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate

Cat. No.: B6611076
CAS No.: 2866353-18-4
M. Wt: 242.27 g/mol
InChI Key: VIAVQNBYOLUMIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent. One common method is the reaction of tert-butyl carbamate with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate is used as a protecting group for amines. It can be installed and removed under mild conditions, making it valuable in multi-step synthesis .

Biology and Medicine: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules, including pharmaceuticals. It can be used to protect amine groups in drug molecules during synthesis .

Industry: In the chemical industry, this compound is used in the production of various intermediates and fine chemicals. Its stability and ease of handling make it suitable for large-scale production .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate involves the reactivity of the fluorosulfonyl group. This group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate is unique due to its specific combination of a fluorosulfonyl group and a tert-butyl carbamate. This combination provides both reactivity and stability, making it suitable for various applications in organic synthesis, pharmaceuticals, and industrial chemistry.

Properties

IUPAC Name

tert-butyl N-[2-(fluorosulfonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2O4S/c1-7(2,3)14-6(11)9-4-5-10-15(8,12)13/h10H,4-5H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAVQNBYOLUMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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